molecular formula C13H12N4O2 B12347087 Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate

Cat. No.: B12347087
M. Wt: 256.26 g/mol
InChI Key: VRJCKTVRFLEWSL-CMDGGOBGSA-N
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Description

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a synthetic organic compound that features an indazole moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indazole ring with a cyano group and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate typically involves the reaction of 1H-indazole-3-amine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The cyano group and ester functionality also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a synthetic compound belonging to the indazole derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C13H12N4O2
  • Molecular Weight: 256.26 g/mol
  • IUPAC Name: ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

The compound features an indazole moiety, known for its potential therapeutic applications across various fields, including oncology and infectious diseases .

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition:
    • It inhibits phosphoinositide 3-kinase δ (PI3Kδ), a crucial enzyme in cell signaling pathways related to growth and survival, particularly in cancer cells.
  • Apoptosis Induction:
    • The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins, thereby promoting cell death.
  • Antimicrobial Activity:
    • This compound demonstrates significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism includes disrupting cell membrane integrity and inhibiting protein synthesis .

Biological Activities

The compound has been studied for various biological activities:

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The following table summarizes its anticancer efficacy:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis
PC3 (Prostate Cancer)15.0PI3Kδ inhibition

Antimicrobial Activity

The compound exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values are summarized below:

PathogenMIC (µg/mL)Type
Staphylococcus aureus32Bacterial
Escherichia coli64Bacterial
Candida albicans16Fungal

Study on Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a marked decrease in Ki67 expression, indicating reduced cell proliferation.

Study on Antimicrobial Efficacy

In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it had a lower MIC compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent for resistant infections .

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8+

InChI Key

VRJCKTVRFLEWSL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NNC2=CC=CC=C21)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N

Origin of Product

United States

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